molecular formula C12H11N3S B13310236 6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine

6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B13310236
M. Wt: 229.30 g/mol
InChI Key: IAVSQJPOCWKLDU-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core with a 2-methylphenyl substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves the cyclization of 2-aminothiazoles with halo carbonyl compounds . One common method includes the reaction of 2-aminothiazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylphenyl group enhances its lipophilicity and may contribute to its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine

InChI

InChI=1S/C12H11N3S/c1-8-4-2-3-5-9(8)10-11(13)15-6-7-16-12(15)14-10/h2-7H,13H2,1H3

InChI Key

IAVSQJPOCWKLDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(N3C=CSC3=N2)N

Origin of Product

United States

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